molecular formula C7H7N3O2 B14145936 3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 937602-28-3

3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B14145936
CAS No.: 937602-28-3
M. Wt: 165.15 g/mol
InChI Key: TVGRIELUQFYVII-UHFFFAOYSA-N
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Description

3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can proceed without the need for catalysts and involves boiling in dimethylformamide (DMF) to yield the desired product . Another approach involves microwave irradiation, which has been shown to produce high yields of the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions: 3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered biological activities.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace hydrogen atoms or other substituents on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it can prevent substrate binding and subsequent enzymatic activity, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its potential as a versatile building block in organic synthesis and its promising biological activities make it a compound of significant interest in various research fields.

Properties

CAS No.

937602-28-3

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H7N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-6H,(H,11,12)

InChI Key

TVGRIELUQFYVII-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(C(C=N2)C(=O)O)N=C1

Origin of Product

United States

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